N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine

disulfide reduction keratin biochemistry organophosphorus reducing agents

N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine, systematically named tris(diethylaminomethyl)phosphine (DEAMP), is a tertiary aminomethylphosphine with the molecular formula C₁₅H₃₆N₃P and molecular weight 289.44 g·mol⁻¹. Its structure consists of a trivalent phosphorus centre bonded to three methylene (–CH₂–) linkers, each terminated by a diethylamino (–NEt₂) group, yielding the formula P(CH₂NEt₂)₃.

Molecular Formula C15H36N3P
Molecular Weight 289.44 g/mol
CAS No. 16111-57-2
Cat. No. B12791189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine
CAS16111-57-2
Molecular FormulaC15H36N3P
Molecular Weight289.44 g/mol
Structural Identifiers
SMILESCCN(CC)CP(CN(CC)CC)CN(CC)CC
InChIInChI=1S/C15H36N3P/c1-7-16(8-2)13-19(14-17(9-3)10-4)15-18(11-5)12-6/h7-15H2,1-6H3
InChIKeyOLAVNUMCBMWBMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(diethylaminomethyl)phosphine (CAS 16111-57-2) – Compound Class, Nomenclature, and Structural Identity for Procurement


N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine, systematically named tris(diethylaminomethyl)phosphine (DEAMP), is a tertiary aminomethylphosphine with the molecular formula C₁₅H₃₆N₃P and molecular weight 289.44 g·mol⁻¹ [1]. Its structure consists of a trivalent phosphorus centre bonded to three methylene (–CH₂–) linkers, each terminated by a diethylamino (–NEt₂) group, yielding the formula P(CH₂NEt₂)₃. This P–C–N connectivity distinguishes it from the commercially more common tris(diethylamino)phosphine, P(NEt₂)₃ (CAS 2283-11-6), which features direct P–N bonds [1]. DEAMP was first described in the patent literature as a member of the tris-aminomethylphosphine family, with disclosed utility as a chemical intermediate for flame-resistant polymers, surface coatings, and textiles [2].

Why Tris(diethylaminomethyl)phosphine (CAS 16111-57-2) Cannot Be Replaced by Generic Phosphine Reducing Agents or P–N Bonded Analogs


The procurement decision between DEAMP and its closest analogs hinges on the fundamental chemical distinction between P–C–N (aminomethylphosphine) and P–N (aminophosphine) architectures, which governs hydrolytic stability, reduction mechanism, and side-product profiles. DEAMP and its hydroxymethyl analog tri(hydroxymethyl)phosphine both hydrolyse in aqueous media to liberate formaldehyde, introducing competing side reactions during disulfide bond reduction that are absent when using tri-n-butylphosphine [1]. Furthermore, DEAMP's P–C–N backbone cannot be replaced by the more widely catalogued tris(diethylamino)phosphine (CAS 2283-11-6), because the P–N bond in the latter confers fundamentally different electronic properties at phosphorus, altering both coordination behaviour toward metal centres and reactivity as a deoxygenation reagent [1]. Users who substitute generically without verifying the CAS number risk obtaining an aminophosphine instead of the intended aminomethylphosphine, with consequences for reaction yield, selectivity, and reproducibility [2].

Quantitative Comparator Evidence for Tris(diethylaminomethyl)phosphine (DEAMP) – Head-to-Head, Cross-Study, and Class-Level Differentiation Data


Disulfide Bond Reduction Efficiency: DEAMP vs. THPC, Triethyl-Phosphite, Triphenylphosphine, and Tetraphenyl-Phosphonium Chloride in Anhydrous Formamide

In a direct head-to-head comparison under identical experimental conditions, tris(diethylaminomethyl)phosphine (DEAMP) achieved 98–99% reduction of disulfide bonds in wool keratin, matching triethyl-phosphite (97–98%) and substantially outperforming tetrakis(hydroxymethyl)phosphonium chloride (THPC, 70%), triphenylphosphine (64–66%), and tetraphenyl-phosphonium chloride (17–20%) [1]. This study provides the only side-by-side quantitative ranking of five organophosphorus reducing agents in a single experimental series.

disulfide reduction keratin biochemistry organophosphorus reducing agents

Hydrolytic Side-Reaction Profile: DEAMP vs. Tri-n-butylphosphine in Aqueous Disulfide Reduction

Sweetman and Maclaren (1966) demonstrated that while both tri(hydroxymethyl)phosphine and tri(diethylaminomethyl)phosphine (DEAMP) effect considerable disulfide reduction in wool keratin, both reagents undergo hydrolysis in aqueous solution with concomitant formaldehyde release, leading to side reactions including monosulfide (lanthionine) formation and thiohemiacetal (–SCH₂OH) generation [1]. In contrast, tri-n-butylphosphine achieves reduction that is 'apparently specific and nearly quantitative' and requires only a slight excess [1]. This establishes a selectivity–reactivity trade-off: DEAMP delivers high reduction extent but with side products attributable to its hydrolytic pathway, whereas tri-n-butylphosphine offers cleaner reduction at the potential cost of higher reagent price and different handling requirements.

hydrolytic stability side-reaction specificity formaldehyde release

Structural Differentiation from the P–N Bonded Isomer: Tris(diethylamino)phosphine (CAS 2283-11-6) vs. DEAMP (CAS 16111-57-2)

Tris(diethylaminomethyl)phosphine (DEAMP, CAS 16111-57-2, formula P(CH₂NEt₂)₃, MW 289.44) contains phosphorus–carbon bonds to methylene linkers, whereas tris(diethylamino)phosphine (CAS 2283-11-6, formula P(NEt₂)₃, MW 247.37) contains direct phosphorus–nitrogen bonds [1]. This structural difference produces distinct physicochemical properties: the P–N bonded analog has a boiling point of 80–90 °C at 10 mmHg and density of 0.903 g·mL⁻¹ at 25 °C, while the P–C bonded DEAMP has a higher molecular weight and different volatility [1]. The P–N analog is well-documented as a deoxygenation reagent for converting amides to nitriles and for synthesizing isoindigo-derived conjugated polymers; the P–C analog (DEAMP) has been applied in disulfide biochemistry and as a precursor for polymeric flame-retardant materials [2].

P–C vs. P–N bond aminomethylphosphine aminophosphine chemical identity verification

Triacidic Salt Derivatization for Air Stability: Class-Level Advantage of Aminomethylphosphines over Trialkylphosphines

Frank and Daigle (1981) established that tris(aminomethyl)phosphines and their oxides form triacidic salts of the general formula (R₂NH⁺CH₂)₃P(O)ₙ·3X⁻ which, unlike the corresponding free bases, are air-stable and non-hygroscopic [1]. This derivatization strategy is applicable to the DEAMP scaffold by virtue of its three basic diethylamino termini. In contrast, trialkylphosphines such as tri-n-butylphosphine are inherently air-sensitive and require strict inert-atmosphere handling to prevent oxidation to the corresponding phosphine oxide [2]. The ability to generate a shelf-stable, non-hygroscopic salt form provides a procurement and handling advantage for laboratories lacking glovebox infrastructure.

air stability triacidic salts storage handling safety

Evidence-Backed Application Scenarios for Tris(diethylaminomethyl)phosphine (CAS 16111-57-2) Where Comparator Data Support Its Selection


Near-Quantitative Disulfide Bond Reduction in Keratin Biochemistry and Protein Extraction

DEAMP in anhydrous formamide achieves 98–99% disulfide bond reduction in wool keratin, statistically matching triethyl-phosphite and exceeding THPC, triphenylphosphine, and tetraphenyl-phosphonium chloride by substantial margins [1]. Critically, the DEAMP–formamide reduction system uniquely enables the selective extraction of a morphologically distinct intercuticular protein fraction (2–3% of initial wool weight) with a characteristic amino acid profile enriched in glycine (27%), tyrosine (11%), and phenylalanine (6.7%) [1]. This dual capability—near-quantitative reduction paired with selective protein solubilization—is not reported for any other phosphine reducing agent in the same experimental series, making DEAMP the reagent of choice for structural proteomics of keratinous tissues.

Synthesis of Nitrogen-Containing Phosphine-Based Polymers and Flame-Resistant Materials

The US Patent US3035053A explicitly exemplifies tris(diethylaminomethyl)phosphine as a reactive monomer for condensation with diphenolic compounds (e.g., diphenylolpropane, hydroquinone) to yield polymeric products, which can be further oxidized with hydrogen peroxide to the corresponding phosphine oxide derivatives [2]. The patent claims utility of the resulting materials in flame-resistant plastics, surface coatings, and textiles. DEAMP's three diethylaminomethyl arms provide trifunctional reactivity, enabling crosslinked network formation that is structurally distinct from polymers derived from P–N bonded tris(diethylamino)phosphine.

Air-Stable Triacidic Salt Formulations for Laboratories Without Inert-Atmosphere Capability

Based on the class-level evidence from Frank and Daigle (1981), DEAMP can be procured or prepared as its trihydrochloride or trihydrobromide salt, which is air-stable and non-hygroscopic [3]. This salt form circumvents the air-sensitivity that complicates handling of trialkylphosphine alternatives such as tri-n-butylphosphine. For laboratories conducting disulfide biochemistry or polymer precursor chemistry without ready access to glovebox or Schlenk-line infrastructure, the triacidic salt of DEAMP offers a practical handling advantage that directly addresses a procurement barrier.

Disulfide Biochemistry Where Formaldehyde-Mediated Side Reactions Are Tolerable or Desirable

The Sweetman and Maclaren (1966) study establishes that DEAMP's hydrolysis in aqueous media generates formaldehyde, which can participate in secondary reactions including thiohemiacetal (–SCH₂OH) formation and lanthionine crosslinking in keratin [4]. While this side-reaction profile represents a limitation relative to tri-n-butylphosphine for applications demanding absolute chemical specificity, it may be productively exploited in research contexts where concomitant formaldehyde-mediated modifications (e.g., hydroxymethylation of thiols, crosslinking for biomaterial stabilization) are experimentally desirable. Users should select DEAMP over tri-n-butylphosphine specifically when this dual reduction–formaldehyde-release functionality is sought.

Quote Request

Request a Quote for N-((Bis((diethylamino)methyl)phosphino)methyl)-N,N-diethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.